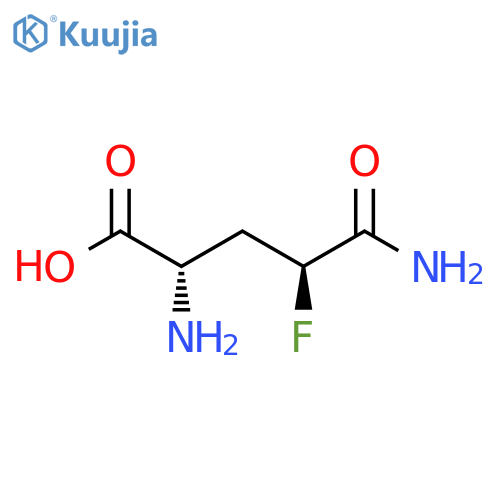Cas no 1262523-37-4 ((4S)-4-Fluoroglutamine)

(4S)-4-Fluoroglutamine structure
商品名:(4S)-4-Fluoroglutamine
(4S)-4-Fluoroglutamine 化学的及び物理的性質
名前と識別子
-
- (4S)-4-Fluoroglutamine
- (2S,4S)-2,5-diamino-4-fluoro-5-oxopentanoic acid
- 238418-69-4
- (2S,4S)-2-AMINO-4-CARBAMOYL-4-FLUOROBUTANOIC ACID
- SCHEMBL3813048
- MFCD00153165
- 1262523-37-4
- EN300-4251827
- DL-threo-4-Fluoroglutamine
-
- インチ: 1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m0/s1
- InChIKey: PGEYFCBAWGQSGT-HRFVKAFMSA-N
- ほほえんだ: F[C@H](C(N)=O)C[C@@H](C(=O)O)N
計算された属性
- せいみつぶんしりょう: 164.05972032g/mol
- どういたいしつりょう: 164.05972032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.7
- トポロジー分子極性表面積: 106Ų
(4S)-4-Fluoroglutamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4251827-10.0g |
(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |
1262523-37-4 | 95.0% | 10.0g |
$11805.0 | 2025-03-15 | |
| Enamine | EN300-4251827-0.05g |
(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |
1262523-37-4 | 95.0% | 0.05g |
$2306.0 | 2025-03-15 | |
| Enamine | EN300-4251827-1.0g |
(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |
1262523-37-4 | 95.0% | 1.0g |
$2745.0 | 2025-03-15 | |
| Enamine | EN300-4251827-5.0g |
(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |
1262523-37-4 | 95.0% | 5.0g |
$7961.0 | 2025-03-15 | |
| Enamine | EN300-4251827-0.1g |
(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |
1262523-37-4 | 95.0% | 0.1g |
$2415.0 | 2025-03-15 | |
| Enamine | EN300-4251827-0.5g |
(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |
1262523-37-4 | 95.0% | 0.5g |
$2635.0 | 2025-03-15 | |
| Enamine | EN300-4251827-0.25g |
(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |
1262523-37-4 | 95.0% | 0.25g |
$2525.0 | 2025-03-15 | |
| Enamine | EN300-4251827-2.5g |
(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |
1262523-37-4 | 95.0% | 2.5g |
$5380.0 | 2025-03-15 |
(4S)-4-Fluoroglutamine 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
1262523-37-4 ((4S)-4-Fluoroglutamine) 関連製品
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
